Home > Products > Building Blocks P7384 > 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine - 5326-80-7

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-375283
CAS Number: 5326-80-7
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. It was synthesized as part of an exploration into the reactivity and potential pharmacological activity of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines [].
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The key difference lies in the substituents at the 1 and 6 positions. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine possesses a chloromethyl group at the 6 position and methyl groups at both the 1 and N positions, while the target compound has a methyl group at position 6 and a hydrogen atom at the N position [].
  • Compound Description: This compound serves as a key synthetic intermediate in the preparation of various 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [].
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine structure with 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The difference lies in the substituents at positions 4 and 6. While the target compound has an amine group at position 4 and a methyl group at position 6, this compound possesses chlorine atoms at both positions 4 and 6 and a methyl group at position 1 [].
  • Compound Description: This compound is a potent multikinase inhibitor, demonstrating activity against Src, KDR, and several kinases involved in the MAPK pathway. It was identified as a promising agent for treating triple-negative breast cancer, exhibiting potent antitumor activity both in vitro and in vivo with low toxicity and favorable pharmacokinetic properties [].
  • Relevance: Although structurally more complex, this compound belongs to the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine class of Src inhibitors, sharing the core pyrazolo[3,4-d]pyrimidin-4-amine moiety with 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [].
  • Compound Description: These compounds were designed and synthesized to explore their potential as dual adenosine A2A and A1 receptor antagonists for treating Parkinson’s disease. Certain derivatives displayed nanomolar binding affinities for both receptors, with compound 11o exhibiting high binding activities and full antagonism towards both receptors, along with a favorable pharmacokinetic and safety profile [].
  • Relevance: These compounds share the core 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold with 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The key difference lies in the position of the amine substituent on the pyrazolo[3,4-d]pyrimidine core. While the target compound has an amine group at position 4, these derivatives possess the amine substituent at position 6 [].
  • Compound Description: This compound acts as a c-Src tyrosine kinase inhibitor investigated for its potential in treating aggressive neuroblastoma. This compound's cellular uptake and pharmacokinetics were investigated by conjugating it with graphene oxide nanoparticles [].
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. They differ in their substituents at positions 1 and N. S29 has a more complex substitution pattern with a 2-chloro-2-(4-chlorophenyl)ethyl group at position 1 and a 4-fluorobenzyl group at the N position, while the target compound has a methyl group at position 6 and a hydrogen atom at the N position [].
  • Compound Description: This compound is a simple derivative of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with two methyl groups substituted on the amine at position 4. This compound was studied for its crystal structure, revealing layers formed by a combination of hydrogen bonds and π-stacking interactions [].
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The difference lies in the substituents at the N position and the presence of a water molecule in the crystal structure. N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate has two methyl groups at the N position, while the target compound has a single methyl group at position 6 and a hydrogen atom at the N position [].
Overview

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound characterized by a unique pyrazolo-pyrimidine framework. Its molecular formula is C6H7N5C_6H_7N_5, with a molecular weight of approximately 149.16 g/mol. The compound features a methyl group at the 6-position of the pyrazolo ring and an amino group at the 4-position of the pyrimidine moiety, contributing to its chemical reactivity and biological activity. This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including potential anti-inflammatory and anti-cancer properties. The classification of this compound falls under heterocyclic organic compounds, specifically those containing both pyrazole and pyrimidine rings. Pyrazolo[3,4-d]pyrimidines have been extensively studied for their pharmacological properties, particularly as inhibitors of specific enzymes and receptors .

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Common methods include:

  1. Hydrazine Reaction: Utilizing hydrazine derivatives with appropriate pyrimidine precursors.
  2. Alkylation Reactions: Involving methylating agents in the presence of bases to introduce the methyl group at the desired position.
  3. Condensation Reactions: Employing various aldehydes or ketones to form the pyrazolo ring through condensation reactions with hydrazines.

Technical Details

The synthesis often involves refluxing starting materials in suitable solvents such as dimethylformamide or ethanol, sometimes under catalytic conditions to enhance yields. For example, one method involves reacting a 4-halo-6-methylpyrimidine with hydrazine hydrate in dioxane under controlled temperatures to yield the target compound .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C6H7N5C_6H_7N_5
  • Molecular Weight: 149.16 g/mol
  • Functional Groups: Methyl group (-CH₃) and amino group (-NH₂)

The compound's structure allows for significant interactions with biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination chemistry .

Chemical Reactions Analysis

Reactions

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits notable reactivity due to its functional groups:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  2. Electrophilic Aromatic Substitution: The pyrazolo ring can undergo electrophilic aromatic substitution due to its electron-rich nature.
  3. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

Technical Details

The chemical reactivity is influenced by the electronic properties imparted by the methyl and amino substituents, allowing for versatile derivatization opportunities in synthetic chemistry.

Mechanism of Action

Process

Data

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives may inhibit certain kinases or other cellular targets involved in cancer progression. Studies employing molecular docking techniques have suggested potential binding affinities that warrant further investigation into their therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a range typical for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents like dimethylformamide and ethanol.
  • Reactivity: Exhibits reactivity characteristic of both nucleophiles and electrophiles due to its functional groups.

Relevant analyses such as spectroscopic methods (NMR, IR) confirm structural integrity and purity during synthesis .

Applications

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  2. Biochemical Research: Investigating enzyme inhibition mechanisms and protein interactions.
  3. Drug Development: Serving as a scaffold for synthesizing novel derivatives with enhanced biological activity.

The ongoing research into its biological properties highlights its potential as a valuable compound in drug discovery efforts within pharmacology and medicinal chemistry domains .

Medicinal Chemistry Significance of 6-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine as a Privileged Scaffold

Structural Analogues of Purine Nucleotides in Kinase Inhibition Strategies

The 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold serves as a bioisostere of endogenous purines, strategically designed to mimic the adenine moiety of ATP while enhancing target affinity and metabolic stability. This core structure retains the hydrogen-bonding capacity of purines through its N1, C2, and N3 positions (corresponding to adenine’s N9, N3, and N1), enabling critical interactions with kinase hinge regions [1] [6]. Unlike natural purines, however, the pyrazolo[3,4-d]pyrimidine system offers enhanced hydrophobicity and steric versatility via substitutions at the N1, C3, C4, and C6 positions. This allows precise modulation of physicochemical properties—such as introducing methyl groups to improve membrane permeability or aryl moieties to occupy hydrophobic subpockets [9] [10].

The scaffold’s nitrogen atoms at positions 2 and 3 act as hydrogen-bond acceptors, while the 4-amino group serves as a donor-acceptor pair, mirroring ATP’s N6-amino and N1 imidazole interactions. Computational analyses confirm that the 6-methyl group augments binding through van der Waals contacts with conserved kinase residues like Leu768 in EGFR or Val482 in BTK [1] [5]. This targeted molecular mimicry underpins its utility across diverse kinase targets, as summarized below:

Table 1: Hydrogen-Bonding and Hydrophobic Features Compared to Purine

Structural FeaturePurine (Adenine)Pyrazolo[3,4-d]pyrimidineFunctional Advantage
Hydrogen-bond acceptorsN1, N3, N7N2, N3Mimics adenine’s hinge recognition
Hydrogen-bond donorsN6-NH₂4-NH₂Binds backbone carbonyl residues
Key hydrophobic modificationC8-H6-CH₃Enhances affinity in hydrophobic regions
π-Stacking surfaceImidazole ringPyrazole ringEngages gatekeeper residues

Role in ATP-Competitive Binding Domains of Tyrosine Kinases

This scaffold’s versatility is demonstrated by its incorporation into inhibitors targeting critical oncokinases:

  • EGFR Inhibitors: Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) inhibited wild-type EGFR (IC₅₀ = 0.016 µM) and mutant EGFRT790M (IC₅₀ = 0.236 µM) by occupying the adenine binding pocket and adjacent hydrophobic regions I/II. The 4-anilino group and hydrophobic tail at position 3 enhanced ATP-competitive binding, while the 6-methyl group optimized hydrophobic contacts with Leu694 and Leu768 [1] [9].
  • BTK Inhibitors: Derivatives like 6b exhibited sub-nanomolar IC₅₀ values (1.2 nM) against Bruton’s tyrosine kinase. The scaffold’s pyrazole nitrogen formed hydrogen bonds with Met477 in the hinge region, while the 3-phenoxypropynyl extension engaged the hydrophobic ribose pocket [2] [7].
  • JAK3 Covalent Inhibitors: Electrophilic acrylamide groups appended to C3 enabled covalent binding to Cys909 in JAK3’s unique GK+7 pocket. Compounds such as 13t achieved IC₅₀ < 1 nM with >376-fold selectivity over JAK1/2 [8].

Table 2: Kinase Inhibitors Featuring the Pyrazolo[3,4-d]pyrimidine Scaffold

Kinase TargetCompoundIC₅₀Key Structural ModificationsBiological Effect
EGFR12b0.016 µM4-Anilino, 3-(2,4-dichlorophenyl)hydrazoneApoptosis induction, cell cycle arrest
BTK6b1.2 nM3-(3-Phenoxyprop-1-yn-1-yl), 1-substitutedBCR signaling blockade
JAK313t<1 nMC3-acrylamide for Cys909 engagementIL-2/IL-15 signaling inhibition
PKCδ1NA-PP1Not reported1-(tert-Butyl)-3-(1-naphthyl)AS kinase inhibition

Properties

CAS Number

5326-80-7

Product Name

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

BBEHITOHXPPLSS-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C=NNC2=N1)N

Canonical SMILES

CC1=NC(=C2C=NNC2=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.